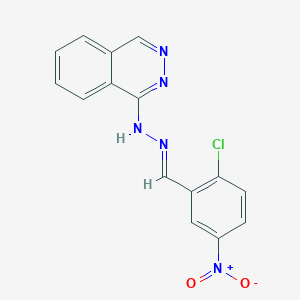
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTB belongs to the class of tetrazole-containing compounds, which have shown promising results in various biological activities. Furthermore, we will list future directions for research on this compound.
作用机制
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide exerts its biological effects by modulating the activity of various proteins and enzymes. It has been reported to inhibit the activity of COX-2 by binding to its active site. This binding leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in tissue damage and inflammation.
Biochemical and physiological effects:
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to decrease the expression of MMPs, which are involved in tissue damage and inflammation. Furthermore, N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown promising results in various biological activities, making it a potential candidate for drug development. However, there are also limitations to using N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects. Furthermore, the toxicity and pharmacokinetics of N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide have not been extensively studied, making it difficult to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research on N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as an anti-cancer agent. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activity of MMPs, which are involved in tumor invasion and metastasis. Further research is needed to determine its potential as a cancer therapeutic. Another area of interest is its neuroprotective effects. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy in vivo. Finally, further research is needed to elucidate the mechanism of action of N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications in various diseases.
合成方法
The synthesis of N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-methylbenzoyl chloride with sodium azide in the presence of a copper catalyst. The resulting product is then treated with triethylamine and 4-aminotetrazole to obtain N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation.
属性
IUPAC Name |
N-(4-methylphenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-2-6-13(7-3-11)17-15(21)12-4-8-14(9-5-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZYILEUXDKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

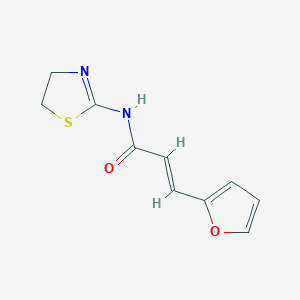
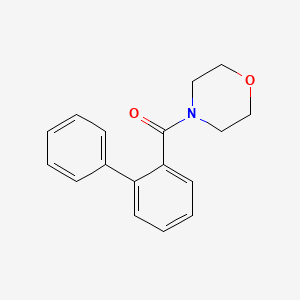
![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
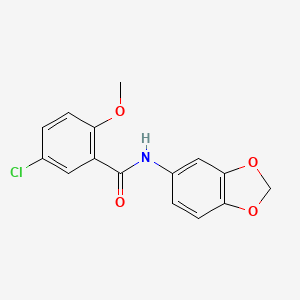
![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)
![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)
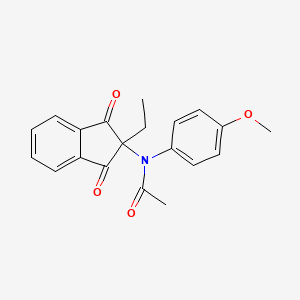

![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5878021.png)
![5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5878027.png)
